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Compound of Interest

Compound Name:
3-(2,3-

Dimethoxyphenoxy)propanoic acid

CAS No.: 64139-40-8

Cat. No.: B3276389

Get Quote

Part 1: Executive Summary & Chemical Profile
2,3-Dimethoxybenzenepropanoic acid (also known as 2,3-dimethoxyhydrocinnamic acid) is a

specialized phenylpropanoid scaffold used primarily as a strategic intermediate in the synthesis

of Tyrosine Kinase Inhibitors (Tyrphostins) and Quorum Sensing (QS) Inhibitors.

Unlike its ubiquitous 3,4-dimethoxy (veratric) analogs, the 2,3-substitution pattern confers

unique steric and electronic properties. The "ortho-meta" methoxy arrangement creates a

specific hydrophobic bulk that enhances selectivity for narrow binding pockets in enzymes like

EGFR kinase and Tyrosinase, while preventing the metabolic rapid clearance often seen with

less hindered phenols.

Physicochemical Profile[1][2][3][4][5][6][7][8]
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Property Value Clinical Significance

CAS Number 16932-44-8
Unique identifier for regulatory

filing.

Molecular Formula C₁₁H₁₄O₄

Low molecular weight (<500

Da) favors oral bioavailability

(Lipinski's Rule of 5).

Molecular Weight 210.23 g/mol

Ideal fragment size for

Fragment-Based Drug

Discovery (FBDD).

LogP (Predicted) ~1.8 - 2.1

Optimal lipophilicity for

membrane permeability

without excessive protein

binding.

pKa (COOH) ~4.5

Ionized at physiological pH;

requires esterification or

amidation for intracellular

target engagement.

H-Bond Donors 1 (COOH)
Modifiable handle for prodrug

design.

H-Bond Acceptors 4 (2 OMe, 2 COOH)

Facilitates interaction with

residues (e.g., Lys, Asp) in

receptor active sites.

Part 2: Biological Activity & Mechanism of Action
Tyrosine Kinase Inhibition (The Tyrphostin Connection)
The primary pharmaceutical utility of 2,3-dimethoxybenzenepropanoic acid lies in its role as a

precursor to Tyrphostins (Tyrosine Phosphorylation Inhibitors).

Mechanism: The acid is cyclized or condensed to form benzylidenemalononitrile derivatives.

The 2,3-dimethoxy moiety mimics the tyrosine phenolic ring but, due to the methoxy
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"capping," prevents phosphorylation while occupying the ATP-binding site or the substrate

cleft of the Epidermal Growth Factor Receptor (EGFR).

Selectivity: The 2,3-substitution provides a steric "twist" that differentiates these inhibitors

from the flat, planar structures of non-selective kinase inhibitors, potentially reducing off-

target toxicity.

Quorum Sensing (QS) Inhibition
Recent marine natural product research identifies the unsaturated analog (2,3-

dimethoxycinnamic acid) as a potent inhibitor of bacterial Quorum Sensing in Chromobacterium

violaceum.[1]

Role of the Propanoic Analog: The saturated propanoic acid serves as a critical SAR

(Structure-Activity Relationship) probe.

If the propanoic acid retains activity: The mechanism is likely allosteric binding driven by

the aromatic core.

If activity is lost: The mechanism requires the Michael acceptor reactivity of the double

bond (covalent modification of the LuxR/CviR receptor).

Therapeutic Implication: Derivatives of this acid are being explored as "anti-virulence" agents

that disarm bacteria without killing them, reducing the evolutionary pressure for antibiotic

resistance.

Tyrosinase Inhibition & Antimicrobial Peptides
Tyrosinase: Chalcone and pyrazoline derivatives synthesized from this scaffold have shown

moderate inhibitory activity against tyrosinase (IC50 ~260 µM). This suggests potential in

treating hyperpigmentation disorders, though optimization is required.

Antimicrobial Peptides: It has been used to synthesize N3-(4-methoxyfumaroyl)-L-2,3-

diaminopropanoic acid dipeptides, which act as "Trojan horse" inhibitors of glucosamine-6-

phosphate synthetase in Candida albicans.

Part 3: Experimental Workflows & Protocols
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Protocol A: Synthesis of Tyrphostin Precursors
Objective: Convert 2,3-dimethoxybenzenepropanoic acid into a pharmacologically active amide

or heterocyclic derivative.

Activation: Dissolve 1.0 eq of 2,3-dimethoxybenzenepropanoic acid in dry DCM. Add 1.2 eq

of Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C -> RT for 2 hours to generate the

acid chloride.

Coupling: To a separate flask, add the amine partner (e.g., an aminopyrimidine for kinase

targets) and 2.0 eq of TEA in DCM.

Addition: Dropwise add the acid chloride solution to the amine solution at 0°C.

Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.

Purification: Flash chromatography (Hexane:EtOAc).

Protocol B: Biological Assay - Tyrosine Kinase Inhibition
(ELISA)
Objective: Quantify the inhibitory potential of the synthesized derivative against EGFR.

Plate Coating: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (100 µL/well) overnight

at 37°C.

Incubation: Wash plates. Add test compound (dilution series 0.1 nM - 10 µM), ATP (10 µM),

and purified EGFR kinase domain. Incubate for 1 hour at 30°C.

Detection: Wash plates. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 30

min.

Readout: Add TMB substrate. Stop reaction with H₂SO₄. Measure OD at 450 nm.

Analysis: Plot OD vs. Log[Concentration] to determine IC50.

Part 4: Visualizations (Graphviz/DOT)
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Diagram 1: Synthetic Utility & Pathway
This diagram illustrates the transformation of the scaffold into key bioactive classes.
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Caption: Synthetic divergence from the 2,3-dimethoxy scaffold leading to three distinct

pharmacological classes.

Diagram 2: Mechanism of Kinase Selectivity
This diagram conceptualizes how the 2,3-substitution pattern influences binding.
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Caption: Mechanistic logic of the 2,3-dimethoxy "ortho-meta" substitution in enhancing kinase

inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing
Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2,3-Dimethoxybenzenepropanoic Acid: A Technical
Guide to Biological Activity & Drug Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3276389/docs#2-3-dimethoxybenzenepropanoic-
acid-a-technical-guide-to-biological-activity-drug-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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